molecular formula C8H6ClNO3 B8383139 Methyl 3-chloro-4-nitroso-benzoate

Methyl 3-chloro-4-nitroso-benzoate

Cat. No. B8383139
M. Wt: 199.59 g/mol
InChI Key: PFKWYRUFBOLAPQ-UHFFFAOYSA-N
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Patent
US07947700B2

Procedure details

8.00 g (29.6 mmol) potassium peroxodisulphate are added to 6.0 ml of conc. sulphuric acid with stirring, stirred for 30 minutes at ambient temperature under a nitrogen atmosphere, the mixture is stirred into 50 g ice and neutralised with 14 g sodium carbonate. The solution obtained is combined with a suspension of 2.78 g (15.0 mmol) methyl 4-amino-3-chloro-benzoate in 300 ml of water and stirred for 16 hours at ambient temperature. The reaction mixture is suction filtered, the filter cake is washed with water, dried in the air and purified by chromatography on silica gel (eluant: petroleum ether/ethyl acetate 9:1).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
2.78 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K].S(=O)(=O)(O)O.C(=O)([O-])[O-:8].[Na+].[Na+].[NH2:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:16][C:15]=1[Cl:24]>O>[Cl:24][C:15]1[CH:16]=[C:17]([CH:22]=[CH:23][C:14]=1[N:13]=[O:8])[C:18]([O:20][CH3:21])=[O:19] |f:2.3.4,^1:0|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[K]
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
14 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
2.78 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes at ambient temperature under a nitrogen atmosphere
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solution obtained
STIRRING
Type
STIRRING
Details
stirred for 16 hours at ambient temperature
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake is washed with water
CUSTOM
Type
CUSTOM
Details
dried in the air
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (eluant: petroleum ether/ethyl acetate 9:1)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)OC)C=CC1N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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